molecular formula C15H23NO3 B12931701 tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate

tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate

Cat. No.: B12931701
M. Wt: 265.35 g/mol
InChI Key: PXGDSDBBBJTNAE-UHFFFAOYSA-N
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Description

tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate is a spirocyclic compound featuring a bicyclo[3.2.1]octane core fused with a cyclobutane ring. The tert-butyl carbamate group at the 8-position provides steric protection and synthetic versatility. This compound is primarily utilized as a building block in medicinal chemistry, particularly for the synthesis of alkaloid-inspired derivatives and spirocyclic scaffolds . Its molecular formula is C₁₁H₁₆O₅, with a molecular weight of 228.25 g/mol . The compound’s spiro architecture and ketone functionality (3'-oxo group) make it a valuable intermediate for further functionalization, such as cross-coupling reactions, as evidenced by its potassium trifluoroborate derivative in .

Properties

Molecular Formula

C15H23NO3

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl 3'-oxospiro[8-azabicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate

InChI

InChI=1S/C15H23NO3/c1-14(2,3)19-13(18)16-10-4-5-11(16)7-15(6-10)8-12(17)9-15/h10-11H,4-9H2,1-3H3

InChI Key

PXGDSDBBBJTNAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC3(C2)CC(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3’-oxo-8-azaspiro[bicyclo[321]octane-3,1’-cyclobutane]-8-carboxylate typically involves multiple steps, starting from simpler organic molecules One common approach involves the formation of the bicyclo[32Reaction conditions often include the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) under inert atmosphere conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclobutane]-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups using reagents like sodium methoxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

tert-Butyl 3’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclobutane]-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-Butyl 3’-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclobutane]-8-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares structural features, synthetic routes, physicochemical properties, and biological relevance of analogous spiro bicyclo[3.2.1]octane derivatives.

Structural and Functional Group Variations
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Evidence ID
tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate C₁₁H₁₆O₅ 228.25 Spiro-cyclobutane, ketone
tert-Butyl 2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate C₁₄H₂₁N₃O₄ 295.33 Hydantoin ring, diketone
tert-Butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate C₁₅H₂₄N₂O₄ 296.37 Morpholine ring, ketone
tert-Butyl (1S,3S)-6'-chloro-4'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-chromane]-8-carboxylate C₂₀H₂₅ClNO₄ 378.15 Chromane ring, chloro substituent

Key Observations :

  • Core Structure : All compounds share the bicyclo[3.2.1]octane core but differ in the spiro-connected rings (cyclobutane, imidazolidine, morpholine, chromane).
  • Functional Groups : The presence of ketones (3'-oxo, 5'-oxo) or heterocycles (hydantoin, morpholine) dictates reactivity and biological activity. For example, hydantoin derivatives exhibit cytotoxicity in leukemia cells , while chromane derivatives with halogen substituents (e.g., Cl, F) are explored for CNS drug development .

Key Observations :

  • Reaction Conditions : Hydantoin derivatives require prolonged reflux (40 h) , while morpholine derivatives involve milder alkylation conditions .
  • Yields : Hydantoin derivatives achieve higher yields (76%) compared to chromane derivatives (30–36%), likely due to steric challenges in spiro-ring formation .

Key Observations :

  • Hydantoin Derivatives : Demonstrated potent cytotoxicity, making them candidates for anticancer drug discovery .
  • Chromane Derivatives : Halogen substituents (Cl, F) enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Biological Activity

tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its cytotoxic effects and interactions with biological macromolecules.

Chemical Structure

The molecular formula of this compound is C15H24N2O3C_{15}H_{24}N_2O_3. Its structure features a bicyclo[3.2.1]octane framework fused with an azabicyclic system, which is significant for its biological interactions.

Cytotoxicity

Recent studies have indicated that compounds related to the spirocyclic class, including tert-butyl derivatives, exhibit notable cytotoxic properties against various cancer cell lines. For instance, a study evaluating similar azaspiro compounds found moderate cytotoxicity against HeLa cells with an IC50_{50} value of approximately 3.89 μM . While specific data on this compound is limited, the structural similarities suggest potential for similar bioactivity.

The mechanism by which spirocyclic compounds exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. The unique spatial arrangement of functional groups in this compound may facilitate binding to specific proteins or nucleic acids, modulating their activity and leading to cytotoxic effects.

Case Studies

  • Cytotoxic Evaluation : A related compound was tested against human leukemia cells (K562 and CEM lines), revealing significant antiproliferative effects, which underscores the potential of azaspiro compounds in cancer therapy .
  • Synthesis and Characterization : The synthesis of tert-butyl 3'-oxo derivatives has been explored extensively, highlighting various synthetic routes that optimize yield and purity. These synthetic methodologies are crucial for producing compounds for biological testing.

Data Table

Compound IC50_{50} (μM) Cell Line Mechanism
tert-Butyl 3'-oxo derivative~3.89HeLaCytotoxicity through protein interaction
Related azaspiro compoundVariesK562/CEMAntiproliferative effects

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